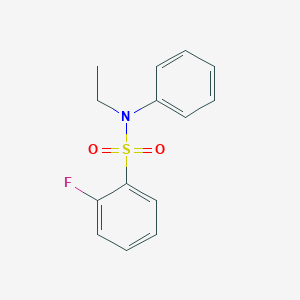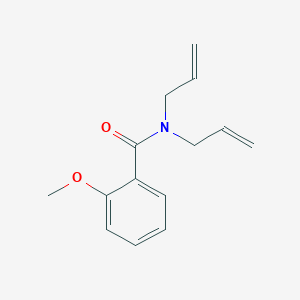
N-(2-ethoxyphenyl)-2,6-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-2,6-difluorobenzamide, commonly known as KIRA6, is a small molecule inhibitor that targets the ubiquitin-specific protease 7 (USP7). USP7 is a deubiquitinating enzyme that plays a crucial role in regulating various cellular processes, including DNA damage response, cell cycle progression, and apoptosis. KIRA6 has shown promising results in preclinical studies as a potential therapeutic agent for cancer and neurodegenerative diseases.
Mécanisme D'action
KIRA6 targets N-(2-ethoxyphenyl)-2,6-difluorobenzamide, which is a deubiquitinating enzyme that plays a crucial role in regulating various cellular processes. N-(2-ethoxyphenyl)-2,6-difluorobenzamide is known to stabilize oncoproteins, such as MDM2 and c-Myc, by removing their ubiquitin tags, which target them for degradation by the proteasome. KIRA6 binds to the catalytic domain of N-(2-ethoxyphenyl)-2,6-difluorobenzamide and inhibits its activity, leading to the accumulation of ubiquitinated proteins and the degradation of oncoproteins.
Biochemical and Physiological Effects:
KIRA6 has been shown to have several biochemical and physiological effects. In cancer cells, KIRA6 promotes the degradation of oncoproteins, leading to cell cycle arrest and apoptosis. In neurodegenerative diseases, KIRA6 promotes the clearance of toxic protein aggregates, leading to improved neuronal function. KIRA6 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to improved treatment outcomes.
Avantages Et Limitations Des Expériences En Laboratoire
KIRA6 has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. It has also been shown to have high selectivity for N-(2-ethoxyphenyl)-2,6-difluorobenzamide, with minimal off-target effects. However, KIRA6 also has some limitations. It has poor solubility in aqueous solutions, which can limit its use in certain assays. It also has a relatively short half-life in vivo, which can limit its efficacy as a therapeutic agent.
Orientations Futures
There are several future directions for research on KIRA6. One area of focus is the development of more potent and selective N-(2-ethoxyphenyl)-2,6-difluorobenzamide inhibitors based on the structure of KIRA6. Another area of focus is the investigation of the role of N-(2-ethoxyphenyl)-2,6-difluorobenzamide in other cellular processes, such as DNA damage response and autophagy. Additionally, the therapeutic potential of KIRA6 in combination with other cancer therapies, such as immunotherapy, is an area of active research. Finally, the application of KIRA6 in animal models of neurodegenerative diseases is an area of potential future research.
Méthodes De Synthèse
The synthesis of KIRA6 involves a multi-step process that starts with the reaction of 2,6-difluorobenzoyl chloride with 2-ethoxyaniline to form N-(2-ethoxyphenyl)-2,6-difluorobenzamide intermediate. This intermediate is then treated with a reducing agent, such as sodium borohydride, to yield the final product, KIRA6.
Applications De Recherche Scientifique
KIRA6 has been extensively studied for its potential therapeutic applications in cancer and neurodegenerative diseases. In cancer, KIRA6 has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. It does so by promoting the degradation of oncoproteins, such as MDM2 and c-Myc, which are overexpressed in many cancers. KIRA6 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In neurodegenerative diseases, KIRA6 has been shown to promote the clearance of toxic protein aggregates, such as tau and alpha-synuclein, which are implicated in Alzheimer's and Parkinson's diseases, respectively. KIRA6 achieves this by inhibiting the deubiquitination of these proteins, leading to their degradation by the proteasome.
Propriétés
Nom du produit |
N-(2-ethoxyphenyl)-2,6-difluorobenzamide |
|---|---|
Formule moléculaire |
C15H13F2NO2 |
Poids moléculaire |
277.27 g/mol |
Nom IUPAC |
N-(2-ethoxyphenyl)-2,6-difluorobenzamide |
InChI |
InChI=1S/C15H13F2NO2/c1-2-20-13-9-4-3-8-12(13)18-15(19)14-10(16)6-5-7-11(14)17/h3-9H,2H2,1H3,(H,18,19) |
Clé InChI |
XZNMRNIEYOMJKD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C=CC=C2F)F |
SMILES canonique |
CCOC1=CC=CC=C1NC(=O)C2=C(C=CC=C2F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B261744.png)






![Ethyl 2-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B261775.png)

![N-[2-(2-thienyl)ethyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B261786.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B261807.png)
![1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B261812.png)